High-Resolution NMR Spectral Analysis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one: A Technical Guide to Tautomeric 1,3-Dicarbonyl Systems
High-Resolution NMR Spectral Analysis of 2-Butanoyl-2,3-dihydro-1H-inden-1-one: A Technical Guide to Tautomeric 1,3-Dicarbonyl Systems
Executive Summary
2-Butanoyl-2,3-dihydro-1H-inden-1-one (C13H14O2), also referred to as 2-butyryl-1-indanone, is a structurally complex 1,3-dicarbonyl compound built on an indanone scaffold. Such architectures are critical in medicinal chemistry, serving as precursors for neurotherapeutic agents and complex polycyclic ligands[1]. The defining feature of this molecule is its keto-enol tautomerism, which dictates its behavior in solution and its resulting Nuclear Magnetic Resonance (NMR) spectral profile. This whitepaper provides an in-depth analysis of the 1H and 13C NMR characteristics of this compound, explaining the causality behind spectral shifts and detailing a self-validating experimental protocol for accurate characterization.
Structural Dynamics: The Causality of Keto-Enol Tautomerism
In 2-acyl-1-indanones, the classical diketo form is thermodynamically less stable than its enol counterpart in non-polar environments. When dissolved in weakly interacting solvents like CDCl3, 2-butanoyl-1-indanone exists almost exclusively (>95%) in the exo-enol form. This structural preference is driven by two primary factors:
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Intramolecular Hydrogen Bonding: The enolic hydroxyl group donates a proton to the adjacent carbonyl oxygen, forming a highly stabilized, planar six-membered pseudoring.
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Extended Conjugation: Enolization generates a continuous π -electron system that extends from the aromatic indene core through the newly formed C=C double bond to the remaining carbonyl group.
Because the tautomeric exchange rate between degenerate enol forms (or keto-enol forms) can interfere with the NMR timescale, controlling the solvent environment is paramount to obtaining high-fidelity spectra.
Caption: Experimental workflow for NMR acquisition of tautomeric 2-acyl-1-indanones.
High-Resolution Spectral Data Analysis
The quantitative data presented below represents the dominant enol tautomer. Because direct literature spectra for the exact butanoyl derivative are scarce, these values are rigorously extrapolated from the validated spectral profiles of the parent [2] and the closely related[3].
2.1. 1H NMR Spectral Assignments
The proton spectrum is defined by the extreme deshielding of the enol proton and the distinct splitting of the aliphatic butanoyl chain.
| Position | Chemical Shift (ppm) | Multiplicity | Integration | Causality & Mechanistic Assignment |
| OH (Enol) | ~15.20 | br s | 1H | Highly deshielded due to deep involvement in a strong intramolecular hydrogen bond, withdrawing electron density from the proton[3]. |
| Ar-H (C4) | 7.85 | d, J = 7.7 Hz | 1H | Ortho to the carbonyl group; experiences strong anisotropic deshielding from the C=O π -system[4]. |
| Ar-H (C5-C7) | 7.35 – 7.65 | m | 3H | Remaining protons on the aromatic indene core. |
| CH2 (C3) | 3.52 | s | 2H | Benzylic and allylic to the enol double bond. Appears as a sharp singlet because enolization at C2 removes the vicinal coupling partner[3]. |
| CH2 ( α ) | 2.45 | t, J = 7.4 Hz | 2H | Alpha-methylene of the butanoyl group, deshielded by the adjacent enolic/carbonyl system. |
| CH2 ( β ) | 1.70 | sextet, J = 7.4 Hz | 2H | Central methylene of the propyl chain, coupled to both the α -CH2 and γ -CH3. |
| CH3 ( γ ) | 1.02 | t, J = 7.4 Hz | 3H | Terminal methyl group of the butanoyl chain. |
Diagnostic Note: The integration and sharpness of the enol proton at ~15.20 ppm serve as an internal diagnostic for sample anhydrousness. Trace water will undergo rapid chemical exchange with this proton, causing the signal to broaden into the baseline.
2.2. 13C NMR Spectral Assignments
The carbon spectrum reveals the electronic distribution across the conjugated enol system.
| Position | Chemical Shift (ppm) | Causality & Mechanistic Assignment |
| C1 (C=O) | 192.5 | Conjugated indanone carbonyl carbon. The shift is slightly upfield compared to isolated ketones due to α,β -unsaturation[3]. |
| C1' (C-OH) | ~172.0 | Enolic carbon of the butanoyl group. |
| Ar-C (Quat) | 143.5, 136.0 | Aromatic bridgehead carbons (C3a, C7a). |
| Ar-C (CH) | 133.5, 127.5, 126.5, 124.0 | Aromatic methine carbons (C4, C5, C6, C7). |
| C2 (Alkene) | 110.0 | Highly Diagnostic: Despite being an sp2 hybridized carbon, C2 resonates unusually upfield. This is caused by strong resonance electron donation from the enol oxygen, shielding the nucleus[3]. |
| C3 (CH2) | 29.8 | Benzylic methylene carbon of the indanone ring[3]. |
| C2' ( α -CH2) | 39.5 | Alpha-carbon of the butanoyl chain. |
| C3' ( β -CH2) | 18.5 | Beta-carbon of the butanoyl chain. |
| C4' ( γ -CH3) | 13.8 | Terminal methyl carbon. |
Experimental Protocol: Self-Validating NMR Acquisition
To prevent spectral artifacts caused by tautomeric exchange, the following step-by-step methodology must be strictly adhered to. This protocol ensures the system is self-validating, meaning the output data inherently proves the structural integrity of the sample.
Step 1: Anhydrous Sample Preparation
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Action: Dissolve 15–20 mg of 2-butanoyl-2,3-dihydro-1H-inden-1-one in 0.6 mL of 99.8% anhydrous CDCl3 (stored over silver foil and molecular sieves).
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Causality: Non-polar CDCl3 enforces the intramolecular hydrogen bond, locking the molecule in the enol state. Using polar, hydrogen-bonding solvents like DMSO-d6 disrupts this bond, shifting the equilibrium toward the keto form and resulting in a convoluted mixture of tautomers[1]. Furthermore, anhydrous conditions prevent water-catalyzed intermolecular proton exchange.
Step 2: Temperature Calibration & Tuning
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Action: Insert the sample and set the probe temperature to exactly 298 K. Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 coils until the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak is < 0.8 Hz.
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Causality: Optimal B0 homogeneity is required to resolve the fine J-couplings of the butanoyl chain. If the C2 carbon or enol OH signals exhibit exchange broadening, lower the probe temperature to 273 K to slow the tautomeric exchange rate below the NMR timescale.
Step 3: 1H NMR Acquisition (zg30)
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Action: Execute a standard 30° pulse program. Set the relaxation delay (D1) to 2.0 seconds. Acquire 32 scans.
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Causality: A 2.0-second D1 ensures complete longitudinal relaxation (T1) of the highly deshielded enol proton, allowing for accurate integration against the aliphatic protons.
Step 4: 13C NMR Acquisition (zgpg30)
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Action: Execute a proton-decoupled 13C experiment. Set the relaxation delay (D1) to 4.0 seconds. Acquire a minimum of 1024 scans.
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Causality: Quaternary carbons (C1, C1', C2, and aromatic bridgeheads) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long T1 relaxation times. An extended D1 is critical to prevent signal saturation and ensure these diagnostic carbons are visible above the noise floor[4].
Conclusion
The NMR characterization of 2-butanoyl-2,3-dihydro-1H-inden-1-one requires a fundamental understanding of its keto-enol thermodynamics. By utilizing non-polar solvents and optimized relaxation parameters, researchers can isolate the enol tautomer, yielding a high-fidelity spectrum where the extreme downfield shift of the enol proton (~15.20 ppm) and the shielded nature of the C2 alkene carbon (~110.0 ppm) serve as definitive structural proofs.
References
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Beilstein Journal of Organic Chemistry. "Supporting information for (CF3CO)2O/CF3SO3H-mediated synthesis of 1,3-diketones from carboxylic acids and aromatic ketones." Beilstein-Institut. Available at:[Link]
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National Center for Biotechnology Information. "PubChem Compound Summary for CID 6735, 1-Indanone." PubChem. Available at:[Link]
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ChemRxiv. "Structure-Guided Design, synthesis, and evaluation of 1-Indanone and 1,3- Indandione Derivatives as ligands." American Chemical Society. Available at:[Link]
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The Journal of Organic Chemistry. "Manganese-Catalyzed Divergent Markovnikov Addition and [2+2+2] Cycloaddition of 2-Carbonyl Indanone with Terminal Alkyne." ACS Publications. Available at:[Link]
